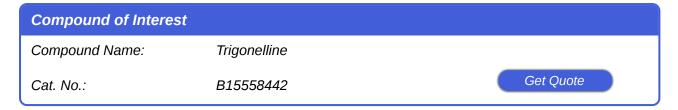


Synthesis of Trigonelline Hydrochloride for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Trigonelline, a naturally occurring alkaloid found in various plants such as fenugreek and coffee beans, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of **Trigonelline** hydrochloride (C7H7NO2·HCl), a stable salt form suitable for research and development. The protocols emphasize a green chemistry approach, ensuring safety and environmental friendliness, crucial for pharmaceutical applications. Additionally, this document outlines the key biological activities and signaling pathways of **Trigonelline**, providing context for its therapeutic potential.

Physicochemical Properties of Trigonelline Hydrochloride

A comprehensive understanding of the physicochemical properties of **Trigonelline** hydrochloride is essential for its application in pharmaceutical research, from formulation development to analytical method validation.



Property	Value	Reference
CAS Number	6138-41-6	[4]
Molecular Formula	C7H7NO2·HCl	[4][5]
Molecular Weight	173.6 g/mol	[4][6]
Appearance	White crystalline powder	[4][6]
Melting Point	230-233 °C	[6][7]
Solubility	Soluble in water	[6][7]
Purity (Typical)	≥ 99% (TLC)	[4]
Storage Conditions	0 - 8 °C	[4]

Synthesis of Trigonelline Hydrochloride

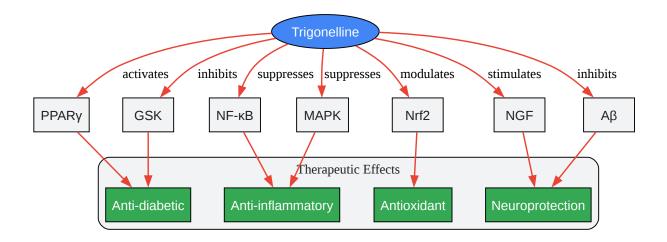
The synthesis of **Trigonelline** hydrochloride can be achieved through the methylation of nicotinic acid. A green synthesis approach using dimethyl carbonate as a methylating agent is preferred to avoid the use of toxic reagents like dimethyl sulfate or methyl halides.[8]

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of **Trigonelline** hydrochloride.







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